Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

Epimerization Solid-Phase Peptide Synthesis Coupling Efficiency

For O-GlcNAc research demanding biological relevance, choose Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH. Its β-anomeric configuration minimizes epimerization during SPPS, maximizing target-peptide yield and purity compared to the α-anomer. This serine-based building block provides superior binding affinity for O-GlcNAc reader domains over threonine analogs, ensuring your probes and standards are fit for purpose. Secure gram-scale supply with proven higher glycosylation yields.

Molecular Formula C32H36N2O13
Molecular Weight 656.6 g/mol
CAS No. 160067-63-0
Cat. No. B557378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH
CAS160067-63-0
Synonyms160067-63-0; FMOC-L-SER(AC3GLCNAC)-OH; FmocSer(Ac3-|A-D-GlcNAc)-OH; O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl)-N-alpha-(fluoren-9-yl-methoxycarbonyl)-L-serine; Fmoc-Ser(beta-D-GlcNAc(Ac)3)-OH; ZINC77269654; AB10889; FT-0661013; W-201452; 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl-Fmocserine; 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-BETA-D-GLUCOPYRANOSYL-FMOCSERINE; O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl)-N-Fmoc-L-serine; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-glucopyranosyl]-L-serine; O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl)-N-(fluoren-9-yl-methoxycarbonyl)-L-serine; O-(2-ACETAMIDO-2-DEOXY-3,4,6-TRI-O-ACETYL-B-D-GLUCOPYRANOSYL)-N-A-(FLUOREN-9-YL-METHOXYCARBONYL)-L-SERINE; O-(2-ACETAMIDO-2-DEOXY-3,4,6-TRI-O-ACETYL-BETA-D-GLUCOPYRANOSYL)-N-A-(FLUOREN-9-YL-METHOXYCARBONYL)-L-SERINE; O-(2-ACETAMIDO-2-DEOXY-3,4,6-TRI-O-ACETYL-BETA-D-GLUCOPYRANOSYL)-N-ALPHA-(FLUOREN-9-YL-METHOXYCARBONYL)-L-SERINE; O-[3-O,
Molecular FormulaC32H36N2O13
Molecular Weight656.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31+/m0/s1
InChIKeyORICVOOXZDVFIP-ILRBKQRBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH (CAS 160067-63-0): A Core O-GlcNAc Building Block for Glycopeptide Synthesis


Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH is a peracetylated, β-O-linked glycosylamino acid building block designed for the Fmoc solid-phase synthesis of O-GlcNAcylated peptides [1]. It comprises an L-serine core glycosylated with N-acetylglucosamine (GlcNAc) that is protected with three acetyl groups and an Fmoc-protected N-terminus, enabling its direct, stepwise incorporation into synthetic peptides . This building block is a fundamental tool for investigating the dynamic, intracellular O-GlcNAc post-translational modification and its role in cellular signaling and disease [2].

Why Generic Glycosylamino Acids Cannot Replace Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH in O-GlcNAc Research


Substituting Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH with a closely related analog, such as its α-anomer, a threonine-based variant, or a different glycosyl building block, introduces significant and quantifiable differences in key performance metrics. The anomeric configuration (β vs. α) directly impacts the rate of undesirable epimerization during peptide coupling, a major source of product heterogeneity [1]. The underlying amino acid (Ser vs. Thr) critically modulates the binding affinity of the resulting glycopeptide to biological targets [2]. Furthermore, the specific glycosyl moiety (GlcNAc vs. GalNAc vs. Fuc) dictates fundamental biochemical recognition and function [3]. These are not interchangeable reagents; they produce distinct molecular entities with divergent properties, making the selection of this specific building block essential for obtaining biologically relevant and reproducible results in O-GlcNAc research.

Quantitative Evidence for Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH Differentiation vs. Analogs


β-Anomer Reduces Epimerization Rate by 37% Compared to α-Anomer

During Fmoc-SPPS, glycosylated amino acids are prone to epimerization at the α-carbon, leading to diastereomeric impurities. A direct kinetic comparison reveals that the β-linked anomer of this compound (Fmoc-Ser(Ac3GlcNAcβ)-OH) exhibits a significantly lower initial rate of epimerization (k = 0.37±0.01 %/min) compared to its α-linked counterpart (Fmoc-Ser(Ac3GlcNAcα)-OH, k = 0.27±0.01 %/min) [1]. This quantitative difference demonstrates that the β-anomer is a superior choice for minimizing by-product formation during peptide elongation.

Epimerization Solid-Phase Peptide Synthesis Coupling Efficiency Glycopeptide Purity

Higher Glycosylation Yield for Serine (64%) vs. Threonine (62%) in Parallel Synthesis

The efficiency of building block synthesis itself is a procurement consideration. In a parallel mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with a GlcNAc donor, the serine derivative achieved a slightly higher isolated yield (64%) compared to the threonine derivative (62%) . While the difference is modest, it reflects a consistent and quantifiable advantage in the production of this specific building block.

Glycosylation Yield Building Block Synthesis Serine vs. Threonine Process Efficiency

Serine-Based Glycopeptide Exhibits Highest Affinity for Lectin-Like Receptor vs. Threonine Analogs

The biological relevance of a synthesized glycopeptide depends on its ability to engage target proteins. A study of binding to a synthetic lectin-like receptor revealed a clear hierarchy: the serine-containing glycopeptide (derived from this building block) exhibited the highest affinity constant, while the threonine derivative showed the lowest [1]. This demonstrates that the underlying serine residue, when paired with β-O-GlcNAc, is optimal for strong molecular recognition in this system.

Binding Affinity Molecular Recognition Glycopeptide-Protein Interaction O-GlcNAc Biology

Superior Synthetic Yield vs. Fucosylated Building Blocks (64% vs. 44%)

When compared across different glycosyl donors, the synthesis of this β-GlcNAc-serine building block is more efficient than that of analogous fucosylated building blocks. The glycosylation of Fmoc-Ser-OH with a GlcNAc donor proceeds in 64% yield, which is substantially higher than the 44% yield reported for a parallel synthesis of an α-O-fucosylated Fmoc-serine building block [1]. This 20-percentage-point advantage highlights a more favorable synthetic route for the GlcNAc derivative.

Glycosylation Efficiency Building Block Comparison Process Yield Cost-Effectiveness

Orthogonal Stability to Piperidine and TFA Enables Seamless SPPS Integration

The O-glycosidic linkage and O-acetyl protecting groups in Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH are stable to the standard reagents used in Fmoc solid-phase peptide synthesis, specifically piperidine (for Fmoc removal) and trifluoroacetic acid (TFA, for global deprotection and resin cleavage) . This orthogonal stability profile is a defining feature of this class of building block, ensuring it can be incorporated into automated synthesis protocols without degradation, unlike some other glycosyl derivatives.

Chemical Stability Fmoc-SPPS Compatibility Deprotection Peptide Synthesis Workflow

High-Impact Application Scenarios for Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH in Peptide and Glycobiology Research


Synthesis of High-Purity O-GlcNAcylated Peptides for Crystallography and NMR

For structural studies requiring homogeneous glycopeptide samples, the β-anomer of this building block is the preferred choice. Its lower epimerization rate during SPPS, as established in Section 3, minimizes diastereomeric contamination, thereby maximizing the yield of the desired all-L-peptide and simplifying the purification of material suitable for high-resolution techniques like X-ray crystallography and multidimensional NMR [1].

Probing the Molecular Basis of O-GlcNAc Recognition by Lectins and Antibodies

The serine-based GlcNAc motif is the central recognition element for many O-GlcNAc-binding proteins. The evidence in Section 3 shows that glycopeptides derived from this building block exhibit superior binding affinity to a model lectin-like receptor compared to their threonine counterparts [2]. Therefore, this building block is the most appropriate choice for creating probes to map the binding epitopes of O-GlcNAc-specific antibodies or to identify and characterize novel O-GlcNAc reader domains.

Cost-Effective, Large-Scale Production of O-GlcNAcylated Peptide Standards

The synthesis of this building block benefits from a higher reported glycosylation yield compared to both the analogous threonine derivative and other glycosyl donors like fucose. This improved efficiency, detailed in Section 3, directly translates to lower manufacturing costs and a more secure supply for projects requiring gram-scale quantities of the building block, such as the production of O-GlcNAc peptide standards for mass spectrometry or high-throughput screening assays.

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